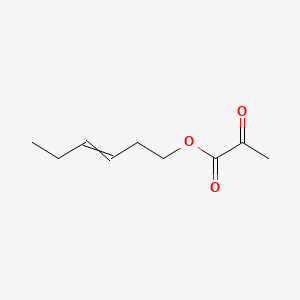

Hex-3-en-1-yl 2-oxopropanoate

Description

Hex-3-en-1-yl 2-oxopropanoate (CAS 68133-76-6), also known as (3Z)-hex-3-en-1-yl 2-oxopropanoate, is an aliphatic ester derived from pyruvic acid and cis-3-hexen-1-ol. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol. Key physical properties include:

- Density: 0.993 g/cm³

- Boiling Point: 234.1°C at 760 mmHg

- Flash Point: 93.4°C

- Vapor Pressure: 0.0539 mmHg at 25°C

The compound features a (Z)-configured double bond, contributing to its use in flavorings and fragrances due to its green, grassy odor .

Properties

IUPAC Name |

hex-3-enyl 2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNXTZXOBHAYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867483 | |

| Record name | Hex-3-en-1-yl 2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-3-en-1-yl 2-oxopropanoate can be synthesized through the esterification of hex-3-en-1-ol with pyruvic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Hex-3-en-1-yl 2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alcohols, amines, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various ester derivatives depending on the nucleophile used

Scientific Research Applications

Hex-3-en-1-yl 2-oxopropanoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of flavors and fragrances, as well as in the formulation of cosmetic products

Mechanism of Action

The mechanism of action of Hex-3-en-1-yl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid . These interactions can modulate various biochemical pathways and cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

Ethyl-3-(Nitropyridin-4-yl)-2-Oxopropanoates

Examples :

- Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) (Yield: 50%)

- Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) (Yield: 45%)

Key Differences :

- Structure : These compounds incorporate nitropyridinyl substituents instead of a hexenyl chain.

- Applications: Primarily used as intermediates in pharmaceutical synthesis (e.g., antibacterial agents), unlike the flavoring role of Hex-3-en-1-yl 2-oxopropanoate.

- Synthesis: Prepared via nucleophilic substitution reactions involving nitropyridines and ethyl 2-oxopropanoate derivatives .

Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate (CAS 52119-38-7)

- Molecular Formula: C₁₁H₁₁NO₅

- Molecular Weight : 237.21 g/mol

- Structure: Features a 3-nitrophenyl group attached to the oxopropanoate backbone.

Comparison :

- Polarity : The nitro group increases polarity, enhancing solubility in polar solvents compared to the aliphatic hexenyl ester.

Sodium 2-Oxopropanoate (Sodium Pyruvate)

- CAS : 113-24-6

- Molecular Formula : C₃H₃NaO₃

- Molecular Weight : 110.04 g/mol

Comparison :

- Solubility : Highly water-soluble (unlike the hydrophobic Hex-3-en-1-yl ester).

- Applications: Used in biochemical assays (e.g., cell culture media) and as a titrant, contrasting with the volatile flavorant role of this compound .

(S)-3-Hexyl-5,6-Dihydro-6-Undecyl-2H-Pyran-2-One

- Structure : A lactone with hexyl and undecyl chains.

Comparison :

- Functional Group : Lactone ring vs. ester group.

- Reactivity : Lactones undergo ring-opening reactions, whereas esters participate in transesterification.

- Applications: Potential use in fragrances or pharmaceuticals due to its cyclic structure .

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₉H₁₄O₃ | 170.21 | 234.1 | Flavorings, fragrances |

| Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate | C₁₀H₁₀N₂O₅ | 238.20 | N/A | Pharmaceutical intermediates |

| Sodium 2-oxopropanoate | C₃H₃NaO₃ | 110.04 | N/A | Biochemical assays |

| Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | C₁₁H₁₁NO₅ | 237.21 | N/A | Laboratory chemical |

Biological Activity

Hex-3-en-1-yl 2-oxopropanoate, also known as cis-3-Hexenyl 2-oxopropanoate, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

Chemical Formula: C₈H₁₄O₃

Molecular Weight: 158.19 g/mol

CAS Number: 68133-76-6

The compound features a hexenyl group attached to a 2-oxopropanoate moiety, which contributes to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing natural preservatives or antimicrobial agents in food products. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Insect Attractant

This compound is also recognized for its role as an insect attractant. It is emitted by plants when damaged, serving as a signal to predatory insects that can help control pest populations. This property is particularly valuable in integrated pest management strategies.

3. Anticancer Potential

Emerging studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cells, particularly in breast and cervical cancer lines. The compound's cytotoxic effects were quantified using the MTT assay, revealing an IC50 value indicative of its potency against specific cancer cell lines.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including:

- Aldol Condensation: This method allows for the formation of the desired compound through the reaction of hexenyl derivatives with acetylacetone under acidic conditions.

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Aldol Condensation | Acidic catalyst (e.g., HCl) |

| 2 | Esterification | Heat with acetic acid |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, supporting its potential use as a natural preservative in food products.

Case Study 2: Insect Attraction

Field studies demonstrated that plants treated with this compound attracted more beneficial predatory insects compared to untreated controls. This suggests its utility in organic farming practices to enhance pest control without synthetic pesticides.

Q & A

Q. How should structural data for this compound be archived to meet crystallographic reproducibility standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.